molecular formula C9H15NO2 B8517269 4(S)-isobutyl-5(S)-vinyl-2-oxazolidinone

4(S)-isobutyl-5(S)-vinyl-2-oxazolidinone

Cat. No.: B8517269
M. Wt: 169.22 g/mol
InChI Key: HWPXKZRGHXLELE-YUMQZZPRSA-N
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Description

4(S)-Isobutyl-5(S)-vinyl-2-oxazolidinone is a chiral oxazolidinone derivative characterized by its stereospecific isobutyl (at C4) and vinyl (at C5) substituents. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen, widely utilized as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in reactions such as aldol additions, Michael reactions, and alkylations .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(4S,5S)-5-ethenyl-4-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-4-8-7(5-6(2)3)10-9(11)12-8/h4,6-8H,1,5H2,2-3H3,(H,10,11)/t7-,8-/m0/s1

InChI Key

HWPXKZRGHXLELE-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@H]1[C@@H](OC(=O)N1)C=C

Canonical SMILES

CC(C)CC1C(OC(=O)N1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

(4S,5S)-4-Methyl-5-Phenyl-2-Oxazolidinone
  • Substituents : Methyl (C4) and phenyl (C5).
  • Key Differences: The phenyl group introduces significant aromaticity and steric bulk compared to the vinyl group in the target compound.
  • Applications : Often employed as a chiral auxiliary in asymmetric catalysis, leveraging phenyl’s steric hindrance to control stereoselectivity .
(4R,5S)-4,5-Diphenyl-3-Vinyl-2-Oxazolidinone
  • Substituents : Diphenyl (C4, C5) and vinyl (C3).
  • Key Differences: The diphenyl groups create a highly sterically crowded environment, limiting accessibility for reactions at the oxazolidinone core. The vinyl group at C3 (vs. C5 in the target compound) offers distinct regioselectivity in further modifications.
  • Applications: Used in mild synthetic routes (e.g., trichloroformate/triethylamine conditions) to generate intermediates for antibacterial quinolonecarboxylic acids .
Fluorinated Oxazolidinones (e.g., 4(S)-Benzyl-5-Perfluorooctyl-2-Oxazolidinone)
  • Substituents : Benzyl (C4) and perfluorooctyl (C5).
  • Key Differences : Fluorinated chains drastically enhance lipophilicity and fluorous phase affinity, enabling applications in fluorous-tagged asymmetric synthesis. These compounds exhibit unique solubility profiles (e.g., in fluorinated solvents) and thermal stability due to strong C–F bonds .
  • Applications: Specialized chiral auxiliaries for recyclable catalysis in fluorous media, contrasting with the target compound’s non-fluorinated structure .
(S)-3-(4-Hydroxyphenyl)-5-(Methoxymethyl)-2-Oxazolidinone
  • Substituents : 4-Hydroxyphenyl (C3) and methoxymethyl (C5).
  • Key Differences : The hydroxyphenyl group enables hydrogen bonding, improving aqueous solubility and biological activity. The methoxymethyl substituent offers flexibility in functionalization.
  • Applications : Intermediate in synthesizing antidepressants like Befloxatone, highlighting how polar substituents expand pharmaceutical utility .

Structural and Functional Insights

  • Steric Effects : The isobutyl group in the target compound provides intermediate steric bulk compared to methyl (smaller) and diphenyl (larger) substituents. This balance may optimize stereoselectivity without overly hindering reactivity.
  • Electronic Effects: The vinyl group’s electron-withdrawing nature contrasts with phenyl’s electron-donating properties, influencing the oxazolidinone ring’s electrophilicity and reactivity in nucleophilic additions.
  • Synthetic Flexibility : Vinyl groups (as in the target compound and ) enable post-synthetic modifications like cyclopropanation or epoxidation, broadening utility in drug discovery .

Q & A

Q. What are the established synthetic routes for 4(S)-isobutyl-5(S)-vinyl-2-oxazolidinone, and how is stereochemical integrity maintained during synthesis?

The compound is synthesized via asymmetric catalysis using chiral auxiliaries. For example, fluorous oxazolidinones are prepared via titanium-mediated aldol reactions, where stereocontrol is achieved through low-temperature protocols and precise stoichiometry of Lewis acids like TiCl₄ . Recrystallization or flash chromatography (as indicated by melting points of similar oxazolidinones, e.g., 70–73°C for 4-isopropyl derivatives) ensures purity and stereochemical fidelity .

Q. What spectroscopic and analytical methods are recommended for confirming the structure and enantiomeric purity of 4(S)-isobutyl-5(S)-vinyl-2-oxazolidinone?

Polarimetry ([α]D measurements, e.g., +88.5 in Et₂O for a related compound) and chiral HPLC are critical for assessing enantiomeric excess. Elemental analysis (e.g., C: 36.32%, H: 1.69%, N: 2.35%) and X-ray crystallography validate molecular composition and absolute configuration .

Advanced Research Questions

Q. How do substituent effects at the 4- and 5-positions of the oxazolidinone ring influence its reactivity in asymmetric catalysis?

Substituent position (para vs. meta/ortho) significantly impacts reactivity. Studies on polymer-drug interactions demonstrate that para-substituents enhance binding due to electronic effects, a principle applicable to catalyst design. For example, isobutyl groups at C4 may sterically direct substrate approach, while vinyl groups at C5 stabilize transition states via π-orbital interactions .

Q. What methodological considerations are critical when employing 4(S)-isobutyl-5(S)-vinyl-2-oxazolidinone as a chiral auxiliary in titanium-mediated aldol reactions?

Key factors include:

  • Lewis Acid Coordination : TiCl₄ must be rigorously dried to prevent hydrolysis.
  • Solvent Choice : Ethereal solvents (e.g., Et₂O) optimize reaction rates.
  • Temperature Control : Reactions are typically conducted at –78°C to minimize racemization .
  • Purification : Fluorous solid-phase extraction (F-SPE) efficiently isolates products in fluorous systems .

Q. How can researchers resolve contradictions in reported reactivity data for oxazolidinone derivatives with similar substitution patterns?

Systematic analysis of reaction variables (e.g., solvent polarity, catalyst loading) and structural comparisons (e.g., isobutyl vs. benzyl substituents) can clarify discrepancies. For instance, conflicting binding affinities in polymer studies were resolved by isolating electronic vs. steric contributions through para/meta-substituted analogs .

Q. How does the vinyl group at the 5-position affect the conformational flexibility and subsequent reactivity of the oxazolidinone ring in asymmetric transformations?

The vinyl group introduces rigidity and π-stacking interactions, stabilizing chair-like transition states in aldol reactions. This effect is evidenced in fluorous oxazolidinones, where bulkier C5 substituents (e.g., perfluorooctyl) improve diastereoselectivity by restricting ring puckering .

Methodological Recommendations

  • Stereochemical Analysis : Combine polarimetry with NOESY NMR to confirm spatial arrangements .
  • Reaction Optimization : Use design-of-experiments (DoE) to test solvent/catalyst combinations .
  • Contradiction Resolution : Cross-reference substituent effects across polymer binding and catalytic studies to identify mechanistic parallels .

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